Bienvenue dans la boutique en ligne BenchChem!

Adriamycin 14-thiobenzoate

Anthracycline SAR In Vivo Antitumor Activity P388 Leukemia Model

Adriamycin 14-thiobenzoate (CAS 101980-76-1) is a semisynthetic anthracycline analog of doxorubicin, distinguished by a thioester linkage at the C-14 position replacing the native hydroxyl group. This modification is part of a series of adriamycin 14-thio esters synthesized to investigate the role of C-14 substitution on DNA binding and antitumor activity, particularly in comparison to the highly active, non-DNA-binding analog N-(trifluoroacetyl)adriamycin 14-valerate (AD.

Molecular Formula C32H37NO11S
Molecular Weight 643.7 g/mol
CAS No. 101980-76-1
Cat. No. B1665556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriamycin 14-thiobenzoate
CAS101980-76-1
SynonymsAdriamycin 14-thiobenzoate
Molecular FormulaC32H37NO11S
Molecular Weight643.7 g/mol
Structural Identifiers
SMILESCCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C32H37NO11S/c1-4-5-9-21(35)45-13-20(34)32(41)11-16-24(19(12-32)44-22-10-17(33)27(36)14(2)43-22)31(40)26-25(29(16)38)28(37)15-7-6-8-18(42-3)23(15)30(26)39/h6-8,14,17,19,22,27,36,38,40-41H,4-5,9-13,33H2,1-3H3
InChIKeyMILKFEGXZHGXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adriamycin 14-Thiobenzoate (CAS 101980-76-1): A C-14 Thioester Doxorubicin Analog for Anthracycline SAR Studies


Adriamycin 14-thiobenzoate (CAS 101980-76-1) is a semisynthetic anthracycline analog of doxorubicin, distinguished by a thioester linkage at the C-14 position replacing the native hydroxyl group [1]. This modification is part of a series of adriamycin 14-thio esters synthesized to investigate the role of C-14 substitution on DNA binding and antitumor activity, particularly in comparison to the highly active, non-DNA-binding analog N-(trifluoroacetyl)adriamycin 14-valerate (AD 32) [1]. The compound retains the anthracycline core structure, including the daunosamine sugar, and is primarily utilized as a research tool for probing structure-activity relationships (SAR) in anthracycline pharmacology [1]. Its predicted octanol/water partition coefficient (LogP) is 3.2, indicating increased lipophilicity relative to the parent drug doxorubicin [2].

Why Doxorubicin or Other Anthracycline Analogs Cannot Simply Substitute for Adriamycin 14-Thiobenzoate


The C-14 thioester modification of adriamycin fundamentally alters its pharmacological profile compared to doxorubicin and other C-14 derivatives, making simple interchange inappropriate for research applications. The primary 1986 study by Seshadri et al. established that the nature of the C-14 substituent dictates both the extent of DNA binding and the resulting antitumor efficacy. Specifically, adriamycin 14-thiobenzoate retains significant DNA-binding properties, aligning it with the parent drug doxorubicin, while the closely related analog AD 32 (N-(trifluoroacetyl)adriamycin 14-valerate) is explicitly characterized as 'DNA-nonbinding' [1]. This binary functional difference—DNA intercalation versus non-intercalation—means that a study designed to probe DNA-dependent mechanisms cannot simply substitute AD 32 for adriamycin 14-thiobenzoate, and vice versa. Furthermore, the thiobenzoate analog demonstrated significant in vivo anti-P388 leukemia activity, a property not shared by other 14-thio esters in the same series, such as the thiobutyrate, underscoring that even within the thioester subclass, biological activity is highly specific to the acyl chain, making each analog a unique tool for SAR dissection [1].

Quantitative Differentiation of Adriamycin 14-Thiobenzoate from Key In-Class Analogs


In Vivo Antitumor Activity in P388 Leukemia: Differentiation from Inactive 14-Thio Esters and AD 32

In the seminal comparative study by Seshadri et al., adriamycin 14-thiobenzoate was one of only three adriamycin 14-thio ester analogs to demonstrate significant in vivo antitumor activity against murine P388 leukemia [1]. While the reference compound AD 32 (N-(trifluoroacetyl)adriamycin 14-valerate) achieved curative effects in this model, the thiobenzoate analog displayed pronounced activity, in contrast to the thiobutyrate analog, which was inactive [1]. This demonstrates a specific structural requirement for the aromatic thiobenzoate group to confer efficacy, providing a tool to study how C-14 acyl chain chemistry influences in vivo pharmacodynamics distinct from the curative, DNA-nonbinding AD 32 [1].

Anthracycline SAR In Vivo Antitumor Activity P388 Leukemia Model

DNA Intercalation Binding Mode: A Binary Distinction from the Non-Binding Analog AD 32

A key functional differentiation is the compound's retained ability to interact with DNA. The study by Seshadri et al. determined the extent of interaction with calf thymus DNA specifically for the adriamycin 14-thio esters, including the thiobenzoate [1]. This is in stark contrast to the comparator analog AD 32, which is defined by its 'DNA-nonbinding' character, a feature integral to its unique mechanism of action [1]. This binary property—DNA-binding versus non-binding—represents a fundamental divergence in pharmacological mechanism, making the choice between these two compounds depend entirely on the research question targeting DNA-dependent versus DNA-independent anthracycline biology.

DNA Intercalation Anthracycline Mechanism Spectroscopy

Predicted Lipophilicity (LogP): Specification Drives Differential Cellular Uptake Compared to Parent Molecule

The introduction of the thiobenzoate ester increases the lipophilicity of the molecule. The predicted octanol/water partition coefficient (LogP) for adriamycin 14-thiobenzoate is 3.2, compared to a reported LogP of ~1.85 for the parent drug, doxorubicin [1]. This shift supports the hypothesis that the aromatic thiobenzoate moiety enhances membrane permeability, potentially influencing cellular uptake kinetics and intracellular distribution. This physicochemical parameter differentiates it as a more lipophilic congener for studies focused on drug transport and accumulation.

Physicochemical Property LogP Cellular Uptake

Chemical Stability of the Thioester Linkage: A Differentiating Prodrug Step from Oxoesters

The research by Seshadri et al. was explicitly designed to study the rate of thio ester deacylation induced by esterases present in mouse serum, a critical parameter for understanding the metabolic activation of these potential prodrugs [1]. The thiobenzoate moiety is expected to exhibit different deacylation kinetics compared to oxoester analogs like AD 32, where the 14-valerate group is linked via an oxygen atom. This difference in enzymatic lability is the central hypothesis of the paper, positing that the thiobenzoate analog will undergo enzymatic conversion at a rate distinct from that of oxoesters, providing a tool to study controlled drug release.

Chemical Stability Esterase Sensitivity Prodrug

Optimal Research Applications for Adriamycin 14-Thiobenzoate as a Pharmacological Probe


Dissecting DNA-Binding vs. Non-Binding Mechanisms in Anthracycline-Induced Cytotoxicity

A researcher aiming to differentiate between DNA-intercalation-dependent and -independent mechanisms of anthracycline action would select adriamycin 14-thiobenzoate as the DNA-binding probe and AD 32 as the non-DNA-binding probe. This 'binary comparator' approach, rooted in the evidence that the thiobenzoate analog retains DNA interaction while AD 32 does not, allows for the isolation of molecular pathways triggered by drug intercalation, such as topoisomerase II inhibition and DNA damage signaling, from those initiated by other cellular interactions [1].

Investigating the Role of C-14 Acyl Chain Specificity in In Vivo Antitumor Efficacy

To construct a structure-activity relationship (SAR) study focusing on the C-14 acyl chain, researchers would acquire a panel of adriamycin 14-thio esters, using the thiobenzoate as the active aromatic representative, the thioacetate as the active short-chain representative, and the thiobutyrate as the inactive control. This panel is directly supported by the finding that these compounds show differential activities in the P388 leukemia model, enabling a systematic study of how bulk and aromaticity at the 14-position impact in vivo efficacy [1].

Validating the Role of Increased Lipophilicity on Anthracycline Trafficking in Resistant Cells

Given its higher predicted LogP (3.2) relative to doxorubicin (~1.85), adriamycin 14-thiobenzoate serves as a probe to test the hypothesis that increased lipophilicity enhances drug uptake in otherwise drug-resistant cancer cells with deficient active transport. This scenario is ideal for intracellular pharmacokinetic studies using fluorescence microscopy or LC-MS, where the compound's potential for altered membrane permeability can be directly compared to doxorubicin [1].

Quote Request

Request a Quote for Adriamycin 14-thiobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.